molecular formula C17H16ClN5O4S2 B2854342 4-chloro-N-({4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide CAS No. 338421-52-6

4-chloro-N-({4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide

Cat. No. B2854342
CAS RN: 338421-52-6
M. Wt: 453.92
InChI Key: NDTUQPDHAGPCMH-UHFFFAOYSA-N
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Description

4-chloro-N-({4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H16ClN5O4S2 and its molecular weight is 453.92. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been known to target various enzymes and receptors in the body, particularly those involved in cell proliferation and apoptosis .

Mode of Action

The compound interacts with its targets by binding to the active sites, thereby inhibiting their function. This interaction can lead to changes in cellular processes, such as cell proliferation and apoptosis . The presence of the 4-chloro-N-({4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide moiety in the compound suggests that it may have a similar mode of action .

Biochemical Pathways

The compound affects biochemical pathways related to cell proliferation and apoptosis. By inhibiting the function of key enzymes and receptors, it can disrupt these pathways and lead to downstream effects such as cell death or reduced cell proliferation .

Pharmacokinetics

They are metabolized in the liver and excreted through the kidneys .

Result of Action

The result of the compound’s action is a reduction in cell proliferation and an increase in apoptosis. This can lead to a decrease in the growth of cancer cells, making it a potential candidate for anticancer therapy .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its ability to bind to its targets .

properties

IUPAC Name

4-chloro-N-[[4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O4S2/c1-22-16(10-19-29(26,27)15-8-4-13(18)5-9-15)20-21-17(22)28-11-12-2-6-14(7-3-12)23(24)25/h2-9,19H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTUQPDHAGPCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])CNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-({4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide

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